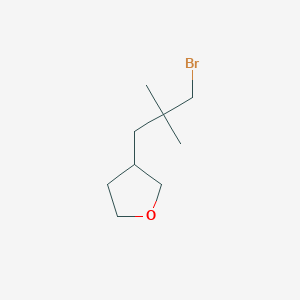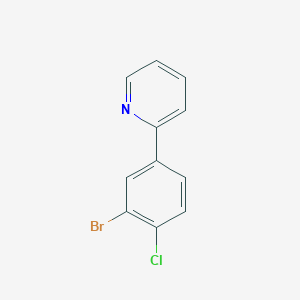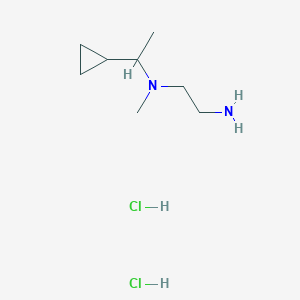
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride
説明
2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, or CPMA dihydrochloride, is a synthetic compound used in a variety of scientific research applications. CPMA dihydrochloride is a derivative of aminocyclopropane, a cyclic amino acid found naturally in plants. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学的研究の応用
1. Inhibition and Mechanism Studies
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride has been studied for its inhibition properties, particularly in relation to monoamine oxidase (MAO). For instance, 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, analogues of phenethylamine similar to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, have been examined for their inhibitory effects on MAO. 1-Benzylcyclopropylamine is a competitive reversible inhibitor and a mechanism-based inactivator of MAO, while 1-(phenylcyclopropyl)methylamine acts as a substrate without enzyme inactivation (Silverman & Zieske, 1985).
2. Synthesis and Chemical Properties
The compound has been utilized in the synthesis of various chemical compounds. Research includes the synthesis of cyclopentano-N-methylphosphatidylethanolamines, where aminolysis was observed during the use of methylamine, indicating complex chemical reactions involving compounds like (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride (Pajouhesh & Hancock, 1984).
3. Pharmacological Studies
Although you requested to exclude drug use and dosage information, it's important to note that derivatives of cyclohexenylmethylamines, which are structurally related to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, have been investigated for their pharmacological properties, such as analgesic activity (Kato et al., 1984).
4. Toxicological Research
Studies in toxicology, especially in relation to environmental contamination, have involved compounds related to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride. For example, toxicity studies on various amines in fertilized zebrafish eggs have been conducted to understand their embryotoxic and teratologic potency (Groth et al., 1993).
5. Material Science Applications
In material science, the compound and its derivatives are used in the synthesis of novel structures. For example, the preparation of substituted 2-aminophenols via formal [3 + 3] cycloaddition of alkyl 2-aroyl-1-chlorocyclopropanecarboxylate with in situ generated enamines was reported, demonstrating its application in the creation of new materials (Yang et al., 2018).
特性
IUPAC Name |
N'-(1-cyclopropylethyl)-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(8-3-4-8)10(2)6-5-9;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFHEHAXTSCOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



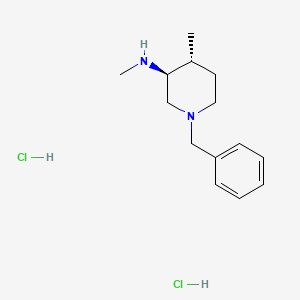
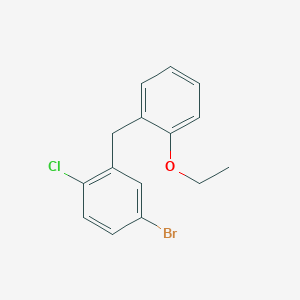
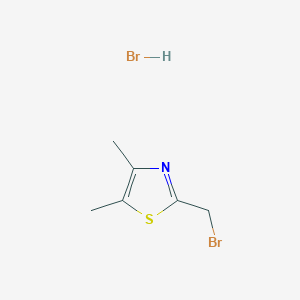
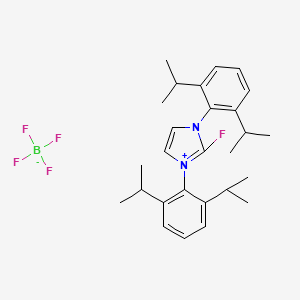
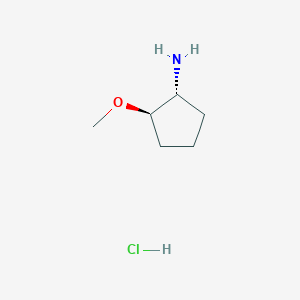
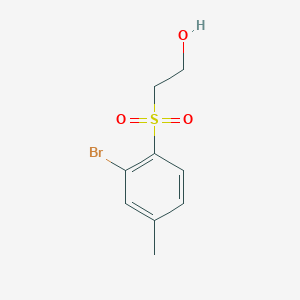
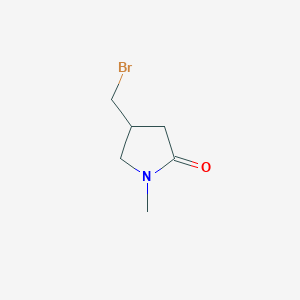
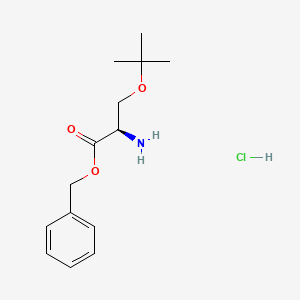
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)
